6-Chloro-8-isopropyl-9H-purine
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Overview
Description
6-Chloro-8-isopropyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-isopropyl-9H-purine typically involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-8-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, potentially leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols, often in the presence of a base such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted purines, which can have different biological and chemical properties .
Scientific Research Applications
6-Chloro-8-isopropyl-9H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-8-isopropyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, certain purine derivatives have been shown to inhibit kinases involved in apoptotic events, leading to cell death by apoptosis . This suggests that this compound may exert its effects through similar mechanisms, although further research is needed to confirm this .
Comparison with Similar Compounds
8-Bromo-6-chloro-9-isopropyl-9H-purine: This compound shares a similar structure but has a bromine atom at the 8-position instead of a chlorine atom.
6-Chloropurine: A simpler compound with a chlorine atom at the 6-position, lacking the isopropyl group.
2,6-Dichloro-9-(1-methylethyl)-9H-purine: This compound has two chlorine atoms at the 2- and 6-positions and an isopropyl group at the 9-position.
Uniqueness: 6-Chloro-8-isopropyl-9H-purine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 9-position and the chlorine atom at the 6-position distinguishes it from other purine derivatives, potentially leading to unique applications and properties .
Properties
CAS No. |
92001-54-2 |
---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C8H9ClN4/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H,10,11,12,13) |
InChI Key |
CCXLFOMHQCRYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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